molecular formula C12H16ClNO B3087536 Spiro[chroman-2,1'-cyclobutan]-4-amine hcl CAS No. 1174658-39-9

Spiro[chroman-2,1'-cyclobutan]-4-amine hcl

Cat. No.: B3087536
CAS No.: 1174658-39-9
M. Wt: 225.71
InChI Key: KGGOHDRKDQIBLY-UHFFFAOYSA-N
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Description

Spiro[chroman-2,1’-cyclobutan]-4-amine hydrochloride is a spirocyclic compound characterized by its unique structure, where a chroman ring is fused to a cyclobutane ring with an amine group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural similarity to important pharmacophore centers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[chroman-2,1’-cyclobutan]-4-amine hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of chroman derivatives with cyclobutanone under acidic conditions, followed by amination at the 4-position. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of spiro[chroman-2,1’-cyclobutan]-4-amine hydrochloride may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Spiro[chroman-2,1’-cyclobutan]-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted spirocyclic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Spiro[chroman-2,1’-cyclobutan]-4-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of spiro[chroman-2,1’-cyclobutan]-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage .

Biological Activity

Spiro[chroman-2,1'-cyclobutan]-4-amine HCl is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, antimicrobial effects, and other pharmacological applications.

Structural Characteristics

The compound features a spirocyclic structure that combines a chroman and cyclobutane moiety. This unique configuration is believed to contribute to its biological properties by influencing molecular interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of spirocyclic compounds, including derivatives of this compound. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Cytotoxic Effects

A study evaluating the cytotoxicity of spirocyclic derivatives found significant antiproliferative activity against several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for selected derivatives were reported as follows:

CompoundCell LineIC50 (µM)
Compound AMCF715
Compound BHCC3820
Compound CHL6025

These findings suggest that modifications to the spirocyclic structure can enhance anticancer efficacy, making it a viable candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study focused on its effects against Mycobacterium tuberculosis showed promising results, with one derivative exhibiting a minimum inhibitory concentration (MIC) of 3.72 µM, significantly lower than that of standard treatments .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis.
  • Mitochondrial Dysfunction : Alterations in mitochondrial membrane potential have been observed, indicating potential pathways for programmed cell death.
  • DNA Interaction : Docking studies suggest that the compound may interact with DNA repair proteins like PARP1, inhibiting their function and promoting cancer cell death .

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11;/h1-2,4-5,10H,3,6-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGOHDRKDQIBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=CC=CC=C3O2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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